Cas no 1780461-17-7 ((4-methoxy-1-benzothiophen-5-yl)methanol)

(4-methoxy-1-benzothiophen-5-yl)methanol 化学的及び物理的性質
名前と識別子
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- (4-methoxy-1-benzothiophen-5-yl)methano
- Benzo[b]thiophene-5-methanol, 4-methoxy-
- 1780461-17-7
- EN300-8351665
- (4-methoxy-1-benzothiophen-5-yl)methanol
-
- MDL: MFCD30164733
- インチ: 1S/C10H10O2S/c1-12-10-7(6-11)2-3-9-8(10)4-5-13-9/h2-5,11H,6H2,1H3
- InChIKey: YMTKEVVODVCNNM-UHFFFAOYSA-N
- SMILES: C12=CC=C(CO)C(OC)=C1C=CS2
計算された属性
- 精确分子量: 194.04015073g/mol
- 同位素质量: 194.04015073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 57.7Ų
じっけんとくせい
- 密度みつど: 1.287±0.06 g/cm3(Predicted)
- Boiling Point: 350.2±27.0 °C(Predicted)
- 酸度系数(pKa): 13.86±0.10(Predicted)
(4-methoxy-1-benzothiophen-5-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8351665-0.25g |
(4-methoxy-1-benzothiophen-5-yl)methanol |
1780461-17-7 | 95.0% | 0.25g |
$607.0 | 2025-02-21 | |
Enamine | EN300-8351665-5.0g |
(4-methoxy-1-benzothiophen-5-yl)methanol |
1780461-17-7 | 95.0% | 5.0g |
$3562.0 | 2025-02-21 | |
Enamine | EN300-8351665-10g |
(4-methoxy-1-benzothiophen-5-yl)methanol |
1780461-17-7 | 95% | 10g |
$5283.0 | 2023-09-02 | |
1PlusChem | 1P02820K-100mg |
(4-methoxy-1-benzothiophen-5-yl)methanol |
1780461-17-7 | 95% | 100mg |
$589.00 | 2024-06-19 | |
1PlusChem | 1P02820K-2.5g |
(4-methoxy-1-benzothiophen-5-yl)methanol |
1780461-17-7 | 95% | 2.5g |
$3039.00 | 2024-06-19 | |
1PlusChem | 1P02820K-250mg |
(4-methoxy-1-benzothiophen-5-yl)methanol |
1780461-17-7 | 95% | 250mg |
$813.00 | 2024-06-19 | |
Aaron | AR02828W-2.5g |
(4-methoxy-1-benzothiophen-5-yl)methanol |
1780461-17-7 | 95% | 2.5g |
$3336.00 | 2025-02-15 | |
Aaron | AR02828W-50mg |
(4-methoxy-1-benzothiophen-5-yl)methanol |
1780461-17-7 | 95% | 50mg |
$417.00 | 2025-02-15 | |
Enamine | EN300-8351665-1.0g |
(4-methoxy-1-benzothiophen-5-yl)methanol |
1780461-17-7 | 95.0% | 1.0g |
$1229.0 | 2025-02-21 | |
Enamine | EN300-8351665-0.5g |
(4-methoxy-1-benzothiophen-5-yl)methanol |
1780461-17-7 | 95.0% | 0.5g |
$959.0 | 2025-02-21 |
(4-methoxy-1-benzothiophen-5-yl)methanol 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
(4-methoxy-1-benzothiophen-5-yl)methanolに関する追加情報
Recent Advances in the Study of (4-methoxy-1-benzothiophen-5-yl)methanol (CAS: 1780461-17-7) and Its Applications in Chemical Biology and Medicine
In recent years, (4-methoxy-1-benzothiophen-5-yl)methanol (CAS: 1780461-17-7) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its benzothiophene core and methoxy-substituted aromatic ring, has shown promising potential in various therapeutic applications. The latest research has focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and biomedical research.
The synthesis of (4-methoxy-1-benzothiophen-5-yl)methanol has been optimized to achieve higher yields and purity, as reported in recent studies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and regioselective functionalization have been employed to enhance the efficiency of its production. These methodological improvements are critical for scaling up the synthesis process, which is essential for further preclinical and clinical evaluations.
Pharmacological studies have revealed that (4-methoxy-1-benzothiophen-5-yl)methanol exhibits notable bioactivity, particularly in modulating key signaling pathways involved in inflammation and cancer. For instance, recent in vitro and in vivo experiments have demonstrated its ability to inhibit the NF-κB pathway, which plays a central role in inflammatory responses. Additionally, the compound has shown antiproliferative effects against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Mechanistic investigations have further elucidated the molecular interactions of (4-methoxy-1-benzothiophen-5-yl)methanol with biological targets. Structural-activity relationship (SAR) studies have identified the methoxy group and the hydroxyl moiety as critical for its bioactivity. These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity, paving the way for the development of novel therapeutics.
In the context of drug delivery, recent advancements have explored the formulation of (4-methoxy-1-benzothiophen-5-yl)methanol into nanoparticles and liposomes to improve its bioavailability and target specificity. These innovative approaches aim to overcome the challenges associated with its physicochemical properties, such as poor solubility, thereby enhancing its therapeutic efficacy.
Looking ahead, the ongoing research on (4-methoxy-1-benzothiophen-5-yl)methanol holds great promise for addressing unmet medical needs. Future studies are expected to focus on its clinical translation, including safety assessments and pharmacokinetic profiling. Furthermore, interdisciplinary collaborations will be crucial to fully exploit its potential in treating complex diseases such as cancer and chronic inflammatory conditions.
In conclusion, (4-methoxy-1-benzothiophen-5-yl)methanol (CAS: 1780461-17-7) represents a versatile and pharmacologically active compound with broad applications in chemical biology and medicine. The latest research underscores its therapeutic potential and highlights the importance of continued investigation to unlock its full clinical benefits.
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